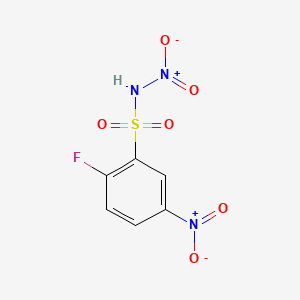

2-fluoro-N,5-dinitro-benzenesulfonamide

Description

Properties

Molecular Formula |

C6H4FN3O6S |

|---|---|

Molecular Weight |

265.18 g/mol |

IUPAC Name |

2-fluoro-N,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4FN3O6S/c7-5-2-1-4(9(11)12)3-6(5)17(15,16)8-10(13)14/h1-3,8H |

InChI Key |

NZSCQVUZXHKNMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N[N+](=O)[O-])F |

Origin of Product |

United States |

Biological Activity

2-Fluoro-N,5-dinitro-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies. The findings are supported by data tables and diverse research sources.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of benzenesulfonyl chlorides with appropriate amines. The introduction of the fluorine and dinitro groups enhances its reactivity and biological profile.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Benzenesulfonyl chloride + amine | Room temperature |

| 2 | Electrophilic aromatic substitution | Fluorinating agent | Controlled temperature |

| 3 | Nitration | Nitrating mixture (HNO3/H2SO4) | Low temperature |

Antimicrobial Activity

Research has shown that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) Values :

- E. coli: MIC = 6.72 mg/mL

- S. aureus: MIC = 6.63 mg/mL

- P. aeruginosa: MIC = 6.67 mg/mL

These values indicate that the compound possesses notable antimicrobial efficacy, comparable to established antibiotics .

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly reduce inflammation. For example, compounds related to this compound showed up to 94% inhibition of carrageenan-induced rat paw edema at varying concentrations .

Antioxidant Properties

The antioxidant potential of benzenesulfonamide derivatives has also been evaluated. In vitro assays indicated that these compounds exhibit antioxidant activity, albeit lower than that of Vitamin C .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the cytotoxic effects of a series of benzenesulfonamide derivatives against various cancer cell lines, including breast (MCF-7) and prostate (PC-3). Results indicated moderate cytotoxicity with IC50 values ranging from 50 to 100 μM , suggesting potential for further development as anticancer agents . -

Mechanism of Action :

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways relevant to disease processes, such as MEK inhibitors in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-fluoro-N,5-dinitro-benzenesulfonamide with structurally related compounds:

Key Findings from Comparative Studies

Crystal Packing and Intermolecular Interactions :

- The fluorine atom in this compound participates in rare N–H⋯F interactions, a feature also observed in fluorinated phenyl benzamidines . These interactions stabilize the crystal lattice, as seen in isostructural compounds like (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide .

- In contrast, 4-hydroxy-3,5-dinitro-benzenesulfonamide relies on O–H⋯O hydrogen bonds and π-π stacking due to its hydroxyl and nitro groups, resulting in a high melting point (>300°C) .

Electronic Effects: The nitro groups on the benzene ring and sulfonamide nitrogen in this compound create a highly electron-deficient aromatic system, reducing susceptibility to electrophilic substitution. This contrasts with 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide, where the amino group increases electron density, enabling reactivity with electrophiles .

Synthetic Approaches :

- Synthesis of nitro-substituted sulfonamides often involves nitration steps. For example, 4-hydroxy-3,5-dinitro-benzenesulfonamide is synthesized via controlled nitration and subsequent hydrolysis . Similarly, 2-fluoro-N-methyl-5-nitrobenzenesulfonamide may require selective nitration of the benzene ring followed by sulfonamide functionalization .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 2-fluoro-N,5-dinitro-benzenesulfonamide with high purity?

The synthesis typically involves sequential nitration and sulfonylation reactions. For example, starting from a fluorobenzene derivative, nitration at the 5-position requires careful control of nitric acid concentration and temperature to avoid over-nitration. Subsequent sulfonylation with a sulfonamide group demands anhydrous conditions and catalysts like H2SO4 or AlCl3. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- <sup>19</sup>F NMR : Use CDCl3 or DMSO-d6 as solvents, referencing CFCl3 for fluorine chemical shifts. The electron-withdrawing nitro groups deshield the fluorine, resulting in distinct downfield signals .

- IR Spectroscopy : Focus on sulfonamide S=O stretches (~1350–1150 cm<sup>-1</sup>) and nitro group vibrations (~1520–1350 cm<sup>-1</sup>). Baseline correction and KBr pellet preparation ensure minimal noise .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields well-defined crystals for X-ray analysis. Acetonitrile is avoided due to poor solubility at low temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX software provides precise bond lengths and angles. For example:

- Unit Cell Parameters : Monoclinic system with space group P21/c.

- Refinement : R factor < 0.05 ensures accuracy. Disorder in nitro groups can be modeled using split positions . Data collection at 150 K minimizes thermal motion artifacts .

Q. What strategies address discrepancies in biological activity data (e.g., antimicrobial assays) for sulfonamide derivatives?

- Controlled Replicates : Use triplicate assays with positive/negative controls (e.g., ciprofloxacin for bacteria).

- Solubility Adjustments : DMSO concentration should not exceed 1% to avoid cytotoxicity .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. chloro) on bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The fluorine atom’s electronegativity and nitro groups’ meta-directing effects influence regioselectivity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Discrepancies arise from:

- Purity : Impurities (e.g., residual solvents) lower melting points. Use DSC for precise measurements.

- Polymorphism : Crystallization conditions (slow vs. fast cooling) may produce different polymorphs .

Q. How to reconcile conflicting NMR data for sulfonamide protons in literature?

- Deuterated Solvent Effects : DMSO-d6 induces proton exchange broadening; CDCl3 provides sharper peaks.

- pH Sensitivity : Sulfonamide NH protons are acidic (pKa ~10) and may exchange with residual H2O in solvents .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.